2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1219945-17-1
VCID: VC3430389
InChI: InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3
SMILES: CC(C)(CN)C1=CNC2=C1C=CC(=C2)F
Molecular Formula: C12H15FN2
Molecular Weight: 206.26 g/mol

2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

CAS No.: 1219945-17-1

Cat. No.: VC3430389

Molecular Formula: C12H15FN2

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine - 1219945-17-1

Specification

CAS No. 1219945-17-1
Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
IUPAC Name 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3
Standard InChI Key QLCZEPVFLQULMM-UHFFFAOYSA-N
SMILES CC(C)(CN)C1=CNC2=C1C=CC(=C2)F
Canonical SMILES CC(C)(CN)C1=CNC2=C1C=CC(=C2)F

Introduction

Chemical Structure and Identity

2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine features a 6-fluoroindole nucleus with a 2-methylpropan-1-amine substituent at the 3-position. The compound's structure consists of an indole ring system (a benzene ring fused to a pyrrole ring) with fluorine at the 6-position, and a quaternary carbon bearing two methyl groups connected to a primary amine via a methylene bridge.

Identification Parameters

The compound is registered with specific identification parameters that define its chemical identity:

ParameterValue
IUPAC Name2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
CAS Number1219945-17-1
Molecular FormulaC₁₂H₁₅FN₂
Molecular Weight206.26 g/mol
Standard InChIInChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,7,14H2,1-2H3
Standard InChIKeyQLCZEPVFLQULMM-UHFFFAOYSA-N
SMILESCC(C)(CN)C1=CNC2=C1C=CC(=C2)F
PubChem Compound ID66962093

Physical and Chemical Properties

Based on the available data, 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine possesses specific physical and chemical properties that influence its behavior in various environments and applications.

Physical Properties

The compound typically exists as a solid at standard temperature and pressure, exhibiting properties characteristic of substituted indoles with amine functionalities:

PropertyValueSource
Physical StateSolid
Molecular Weight206.26 g/mol
Purity (Commercial)≥97% (HPLC)

Chemical Properties

The chemical behavior of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is influenced by both its indole core and amine functionality:

  • The indole NH group serves as a hydrogen bond donor.

  • The primary amine group (NH₂) functions as both a hydrogen bond donor and acceptor.

  • The fluorine substituent impacts the electronic distribution of the aromatic system, potentially affecting reactivity and binding properties.

  • The quaternary carbon bearing two methyl groups introduces steric factors that may influence the compound's reactivity and conformational preferences.

The presence of the fluorine atom likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, properties that are significant for potential pharmaceutical applications.

Applications and Research Significance

As a fluorinated indole derivative with an amine functionality, 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine has potential applications in several research domains:

Pharmaceutical Research

The compound's structural features suggest possible pharmaceutical applications:

  • Potential neuropharmacological activity: The structural similarity to tryptamine derivatives suggests possible interactions with serotonergic systems, although specific pharmacological data for this compound is limited in current literature.

  • Enhanced pharmacokinetic properties: The fluorine substituent can improve metabolic stability and membrane permeability, potentially enhancing bioavailability compared to non-fluorinated analogs.

  • Building block for drug development: The compound may serve as an intermediate in the synthesis of more complex bioactive molecules targeting various therapeutic areas.

Chemical Research and Development

In chemical research, the compound may find utility as:

  • Reference standard: For analytical method development and validation in pharmaceutical and chemical analysis.

  • Synthetic intermediate: In the preparation of more complex fluorinated indole derivatives for structure-activity relationship studies.

  • Probe compound: For investigating the effects of fluorine substitution on the indole ring system's electronic properties and reactivity .

Related Compounds

Understanding the properties and potential applications of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine benefits from examining structurally related compounds:

Non-fluorinated Analog

2-(1H-indol-3-yl)-2-methylpropan-1-amine (CAS: 15467-31-9) is the direct non-fluorinated analog, differing only in the absence of the fluorine atom at the 6-position of the indole ring. This compound has a molecular weight of 188.27 g/mol and provides a useful reference for understanding the effects of fluorination on physicochemical and biological properties .

Positional Isomers and Related Structures

Various fluorinated positional isomers and structurally related compounds provide context for understanding the specific properties of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine14487-94-6C₁₂H₁₅FN₂206.26Fluorine at 5-position instead of 6-position
2-(4-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine2228774-47-6C₁₂H₁₅FN₂206.26Fluorine at 4-position instead of 6-position
1-(6-fluoro-1H-indol-3-yl)propan-2-amine712-11-8C₁₁H₁₃FN₂192.23Different amine side chain structure
1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amineNot specifiedC₁₃H₁₈N₂O218.30Methoxy substituent instead of fluorine

These structural analogs provide valuable insights into structure-activity relationships and the specific effects of fluorine substitution at different positions of the indole ring system .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator